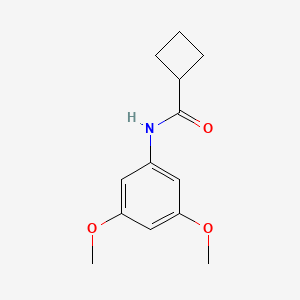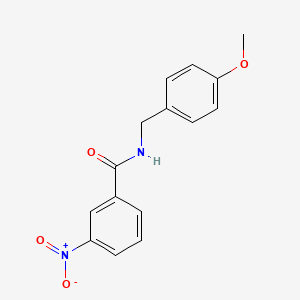![molecular formula C17H19N3O3S B5795039 N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as FMeC1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMeC1 is a thiourea derivative that has been synthesized through various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of histone deacetylases, which are enzymes that regulate the expression of genes. By inhibiting histone deacetylases, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can alter the expression of various genes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit several biochemical and physiological effects, including anticancer, anti-inflammatory, and antifungal activity. It has also been found to exhibit antiparasitic activity by inhibiting the growth of various parasites. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antiviral activity by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for laboratory experiments, including its high purity and high-quality synthesis methods. However, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, including its potential applications in the treatment of various diseases. Moreover, further research is needed to determine its optimal dosage and administration, as well as its potential side effects. Additionally, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be modified to improve its efficacy and reduce its toxicity, making it a promising candidate for further research.
In conclusion, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits several biochemical and physiological effects, making it a potential candidate for various laboratory experiments. Further research is needed to determine its optimal dosage and administration, as well as its potential side effects.
Synthesemethoden
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized through different methods, including the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furylmethylamine. Another method involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2-furylmethylthiourea. These methods have been optimized to yield high purity and high-quality N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been widely studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the activity of histone deacetylases. N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antifungal activity by inhibiting the growth of various fungi.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-10-22-11-8-20)13-3-5-14(6-4-13)19-17(24)18-12-15-2-1-9-23-15/h1-6,9H,7-8,10-12H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCLQMZCBBOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

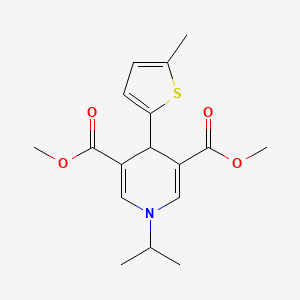
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)
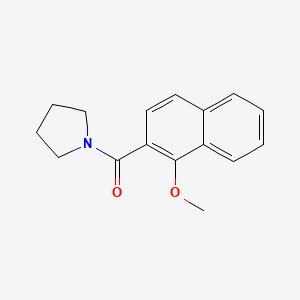
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
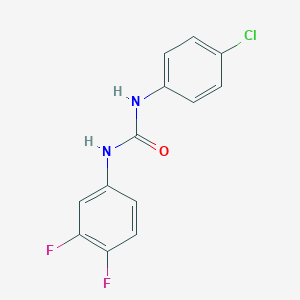
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)
